molecular formula C7H10ClNO2 B1502581 2,6-Bis(hydroxymethyl)pyridine hydrochloride CAS No. 21197-76-2

2,6-Bis(hydroxymethyl)pyridine hydrochloride

Cat. No. B1502581
CAS RN: 21197-76-2
M. Wt: 175.61 g/mol
InChI Key: VSICEQUMRIDAGS-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)pyridine is a versatile chemical intermediate . It is a valuable precursor used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 2,6-Bis(hydroxymethyl)pyridine has been achieved through a novel one-pot biocatalytic process . This process uses recombinant microbial whole cells as catalysts to convert naturally-occurring 2,6-lutidine into 2,6-Bis(hydroxymethyl)pyridine . After scale-up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,6-Bis(hydroxymethyl)pyridine involve the oxidation of the methyl group of m-xylene, a structural analogue of 2,6-lutidine . This reaction is catalyzed by Xylene monooxygenase (XMO) from Pseudomonas putida .

Scientific Research Applications

Corrosion Inhibition

2,6-Bis(hydroxymethyl)pyridine hydrochloride demonstrates significant potential in inhibiting corrosion of mild steel in acidic environments. Its effectiveness was explored through various methods like weight loss measurements, potentiodynamic, and impedance spectroscopy methods. This compound showed substantial inhibitory action, reaching up to 91.5% efficiency at specific concentrations. The studies also involved temperature effects on corrosion behavior and quantum chemical calculations based on DFT methods, indicating its utility in corrosion prevention applications (Elmsellem et al., 2014).

Polymer Science

In the field of polymer science, 2,6-Bis(hydroxymethyl)pyridine hydrochloride is used in the synthesis of novel polymers. For example, it's been employed in the creation of thermally stable poly(ether imide ester)s, where it demonstrated notable physical and thermal properties. The monomer and the polymers derived from it were extensively characterized, underscoring its significance in developing new polymeric materials with desirable properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Chemosensor Development

This compound is also being explored for its potential in chemosensor technology. A specific study utilized 2,6-Bis(hydroxymethyl)pyridine to detect fluoride ions. The binding of anionic guest species with this ligand was investigated using various spectroscopic techniques, demonstrating its efficacy as a chemical shift and optical modification-based sensor for fluoride ion detection (Chetia & Iyer, 2008).

Coordination Chemistry

In coordination chemistry, 2,6-Bis(hydroxymethyl)pyridine hydrochloride is used to form complexes with various metals, contributing to the development of new molecular structures and enhancing understanding of metal-ligand interactions. For instance, its use in creating complexes with cadmium and studying their molecular structure offers insights into the design of new coordination compounds (Teixidor et al., 1989).

Luminescent Material Development

Another application is in the synthesis of luminescent materials. Complexes of 2,6-Bis(hydroxymethyl)pyridine with cadmium have been created and studied for their luminescent properties. These compounds exhibit fluorescence in solution and the solid state, contributing to the field of luminescent material science and potentially influencing the development of new lighting or display technologies (Fan et al., 2004).

Mechanism of Action

The mechanism of action in the synthesis of 2,6-Bis(hydroxymethyl)pyridine involves biocatalytic C–H oxyfunctionalisation . Hydroxylating enzymes exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically and thereby complement chemocatalytic methods .

Safety and Hazards

The safety data sheet for Pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

The future directions in the research and application of 2,6-Bis(hydroxymethyl)pyridine could involve further exploration of its synthesis process, particularly in the context of biocatalysis . The development of more efficient and sustainable synthesis methods could have significant implications for the production of fine and specialty chemicals, and active pharmaceutical ingredients .

properties

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-7(5-10)8-6;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICEQUMRIDAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677210
Record name (Pyridine-2,6-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(hydroxymethyl)pyridine hydrochloride

CAS RN

21197-76-2
Record name (Pyridine-2,6-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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